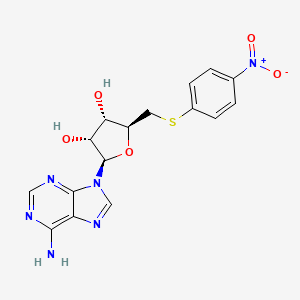![molecular formula C16H13N3O B12904616 3,5-Diphenyl-7,7a-dihydroimidazo[1,2-d][1,2,4]oxadiazole CAS No. 88039-08-1](/img/structure/B12904616.png)
3,5-Diphenyl-7,7a-dihydroimidazo[1,2-d][1,2,4]oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diphenyl-7,7a-dihydroimidazo[1,2-d][1,2,4]oxadiazole is a heterocyclic compound that contains both imidazole and oxadiazole rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diphenyl-7,7a-dihydroimidazo[1,2-d][1,2,4]oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with suitable amines in the presence of a base such as triethylamine. The reaction proceeds through an annulation mechanism, followed by desulfurization and intramolecular rearrangement, yielding the desired product with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.
化学反応の分析
Types of Reactions
3,5-Diphenyl-7,7a-dihydroimidazo[1,2-d][1,2,4]oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced imidazole or oxadiazole derivatives.
Substitution: Formation of nitro or halogen-substituted derivatives.
科学的研究の応用
3,5-Diphenyl-7,7a-dihydroimidazo[1,2-d][1,2,4]oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3,5-Diphenyl-7,7a-dihydroimidazo[1,2-d][1,2,4]oxadiazole involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell division. Additionally, it can bind to specific enzymes, altering their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Imidazole: A five-membered ring containing two nitrogen atoms, known for its broad range of biological activities.
Uniqueness
3,5-Diphenyl-7,7a-dihydroimidazo[1,2-d][1,2,4]oxadiazole is unique due to the combination of imidazole and oxadiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .
特性
CAS番号 |
88039-08-1 |
|---|---|
分子式 |
C16H13N3O |
分子量 |
263.29 g/mol |
IUPAC名 |
3,5-diphenyl-7,7a-dihydroimidazo[1,2-d][1,2,4]oxadiazole |
InChI |
InChI=1S/C16H13N3O/c1-3-7-12(8-4-1)14-11-17-16-19(14)15(18-20-16)13-9-5-2-6-10-13/h1-11,16-17H |
InChIキー |
KILONRKGCQYRCS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CNC3N2C(=NO3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-N-[1-(2-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B12904542.png)


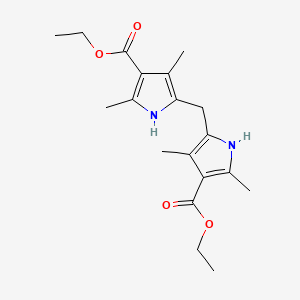
![7-Fluoro-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12904571.png)
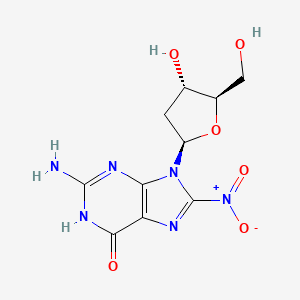

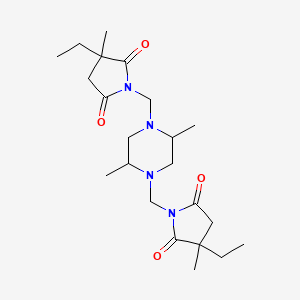
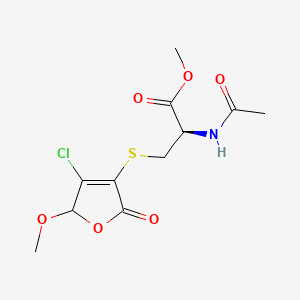

![7-[3-(Morpholin-4-yl)propoxy]-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile](/img/structure/B12904611.png)
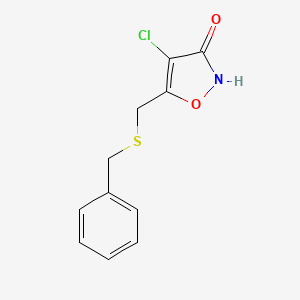
![3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dimethylpyrimido[5,4-b]indole-2,4-dione](/img/structure/B12904622.png)
